![molecular formula C23H25N3O6S B2570414 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide CAS No. 1207059-20-8](/img/structure/B2570414.png)
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a benzofuran ring, and a dimethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing oxadiazole and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications
- Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as catalysts for the synthesis of organic compounds. Specifically, this methodology has been applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Despite moderate yields due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .
- The compound’s potential bioactivity has drawn attention. Further studies are needed to explore its effects on specific biological targets, including enzymes, receptors, or cellular pathways. Investigating its interactions with proteins and nucleic acids could reveal valuable insights .
- Some derivatives of this compound, particularly N-(tetrahydroquinolin-1-yl) amide , have shown promise as NF-κB inhibitors . These molecules could be valuable in anticancer drug research .
- Another avenue of interest involves retinoid nuclear modulators derived from this compound. These agents play a crucial role in treating metabolic and immunological diseases .
- Compounds related to our target molecule, such as lipopolysaccharide (LPS)-induced inflammatory mediators , may have beneficial effects in brain disorders where neuroinflammation plays a key role .
Catalysis and Organic Synthesis
Biological Evaluation
NF-κB Inhibition
Retinoid Nuclear Modulation
Anti-Inflammatory Properties
Muscle Relaxant Potential
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-6-26(7-2)33(27,28)16-9-11-18-17(13-16)14(3)21(31-18)23-24-22(25-32-23)15-8-10-19(29-4)20(12-15)30-5/h8-13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQAQHLSFBWOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
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